molecular formula C23H24Cl2N2O4 B12016931 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12016931
M. Wt: 463.3 g/mol
InChI Key: ARADTNRBVCBHGL-XUTLUUPISA-N
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Description

5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4-Dichlorophenyl Group: This step often involves a substitution reaction using 3,4-dichlorophenyl reagents.

    Attachment of the Dimethylaminoethyl Group: This can be done through an alkylation reaction.

    Addition of the Hydroxy and Methoxy Groups: These functional groups can be introduced through hydroxylation and methoxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.

    5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the carbonyl group.

Uniqueness

The unique combination of functional groups in 5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24Cl2N2O4

Molecular Weight

463.3 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24Cl2N2O4/c1-13-11-15(6-8-18(13)31-4)21(28)19-20(14-5-7-16(24)17(25)12-14)27(10-9-26(2)3)23(30)22(19)29/h5-8,11-12,20,28H,9-10H2,1-4H3/b21-19+

InChI Key

ARADTNRBVCBHGL-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)O)OC

Origin of Product

United States

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